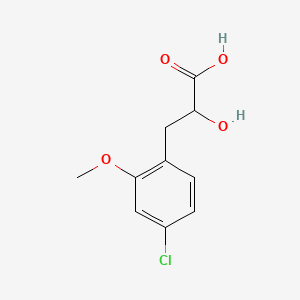
(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol: is an organic compound that belongs to the class of phenyl ethanol derivatives. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the phenyl ring, along with a hydroxyl group attached to the ethan-1-ol moiety. It is often used in various chemical reactions and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol involves the Grignard reaction. In this process, 5-Bromo-2-fluorobenzaldehyde is reacted with methyl magnesium bromide in anhydrous ether at 0°C.
Reduction of Ketones: Another method involves the reduction of 2-Bromo-6-fluoroacetophenone using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods: Industrial production of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions:
Oxidation: ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Bromo-6-fluoroacetophenone or 2-Bromo-6-fluorobenzoic acid.
Reduction: 2-Bromo-6-fluorophenylethane.
Substitution: 2-Amino-6-fluorophenylethanol or 2-Thio-6-fluorophenylethanol.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated phenyl ethanol derivatives on biological systems.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
- ®-1-(2-Bromo-6-chlorophenyl)ethan-1-ol
- ®-1-(2-Bromo-6-iodophenyl)ethan-1-ol
- ®-1-(2-Fluoro-6-chlorophenyl)ethan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the halogen substituents on the phenyl ring. While ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol has bromine and fluorine, the similar compounds may have chlorine or iodine instead.
- Reactivity: The presence of different halogens affects the reactivity and chemical behavior of the compounds. For example, iodine is more reactive than bromine, which in turn is more reactive than chlorine.
- Applications: The unique combination of bromine and fluorine in ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol makes it particularly useful in specific applications, such as drug development and material science, where these halogens impart desirable properties.
特性
分子式 |
C8H8BrFO |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
(1R)-1-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 |
InChIキー |
JIUIEPDQCBTIEI-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC=C1Br)F)O |
正規SMILES |
CC(C1=C(C=CC=C1Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


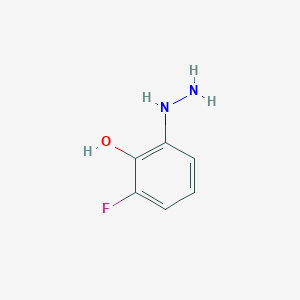
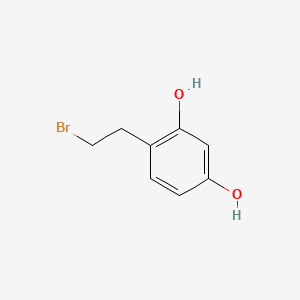

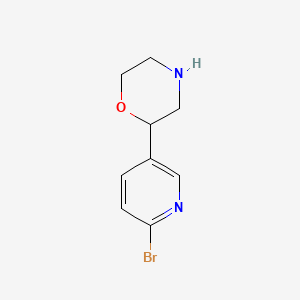
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
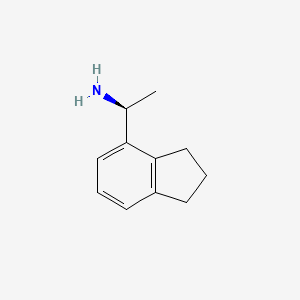
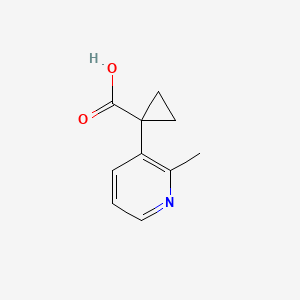
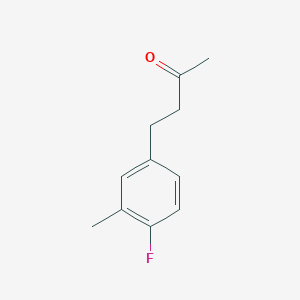
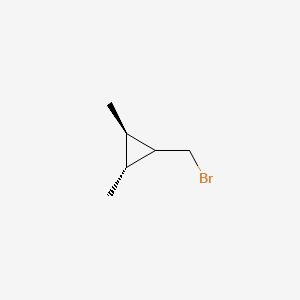
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

